molecular formula C11H30N2SSi2 B14369369 N-tert-Butyl-N,N'-bis(trimethylsilyl)methanesulfinimidamide CAS No. 90210-63-2

N-tert-Butyl-N,N'-bis(trimethylsilyl)methanesulfinimidamide

Katalognummer: B14369369
CAS-Nummer: 90210-63-2
Molekulargewicht: 278.61 g/mol
InChI-Schlüssel: RBNJFNBNACYETP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-tert-Butyl-N,N’-bis(trimethylsilyl)methanesulfinimidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of tert-butyl and trimethylsilyl groups attached to a methanesulfinimidamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N,N’-bis(trimethylsilyl)methanesulfinimidamide typically involves the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The product is then purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-Butyl-N,N’-bis(trimethylsilyl)methanesulfinimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinimidamide group to amines.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-tert-Butyl-N,N’-bis(trimethylsilyl)methanesulfinimidamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-tert-Butyl-N,N’-bis(trimethylsilyl)methanesulfinimidamide involves its reactivity with various molecular targets. The tert-butyl and trimethylsilyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity. The sulfinimidamide core can participate in nucleophilic and electrophilic reactions, making it a versatile reagent in chemical synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-tert-Butyl-N,N’-bis(trimethylsilyl)methanesulfinimidamide is unique due to the presence of both tert-butyl and trimethylsilyl groups, which provide distinct steric and electronic properties. This makes it a valuable reagent in various chemical transformations and applications.

Eigenschaften

CAS-Nummer

90210-63-2

Molekularformel

C11H30N2SSi2

Molekulargewicht

278.61 g/mol

IUPAC-Name

2-methyl-N-(S-methyl-N-trimethylsilylsulfinimidoyl)-N-trimethylsilylpropan-2-amine

InChI

InChI=1S/C11H30N2SSi2/c1-11(2,3)13(16(8,9)10)14(4)12-15(5,6)7/h1-10H3

InChI-Schlüssel

RBNJFNBNACYETP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)N([Si](C)(C)C)S(=N[Si](C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.